molecular formula C11H15NO2 B177375 3-(4-Morpholinylmethyl)phenol CAS No. 87476-73-1

3-(4-Morpholinylmethyl)phenol

Cat. No. B177375
CAS RN: 87476-73-1
M. Wt: 193.24 g/mol
InChI Key: WBHXWMIFIZMHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .


Synthesis Analysis

The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .


Molecular Structure Analysis

The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .


Chemical Reactions Analysis

“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .


Physical And Chemical Properties Analysis

The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Protein Measurement Techniques : The Folin phenol reagent, which involves phenolic compounds like 3-(4-Morpholinylmethyl)phenol, is significant for protein measurement in biochemical applications. This technique has been studied for its effects on pH, reaction time, and concentration of reactants. Such studies aid in measuring protein in various forms and conditions (Lowry et al., 1951).

  • Cytotoxic and Enzyme Inhibitory Effects : Research has been conducted on phenolic bis Mannich bases, including those with morpholine, to evaluate their cytotoxic and carbonic anhydrase inhibitory effects. These compounds, including morpholine derivatives, show potential as lead molecules for anticancer drug development (Yamali et al., 2016).

  • Gastrokinetic Agents : 3-(4-Morpholinylmethyl)phenol derivatives have been studied for their gastrokinetic activity, highlighting their potential in therapeutic applications for gastrointestinal motility disorders (Kato et al., 1991).

  • Phenolic Acid Research : Studies on chlorogenic acid (CGA), a phenolic acid similar in structure to 3-(4-Morpholinylmethyl)phenol, show its broad biological and pharmacological effects, such as antioxidant, antibacterial, and neuroprotective activities. This research expands the understanding of the applications of phenolic compounds in health and disease management (Naveed et al., 2018).

  • Catechol Oxidase Models : The study of less symmetrical dicopper(II) complexes, involving compounds like 3-(4-Morpholinylmethyl)phenol, contributes to modeling the active sites of type 3 copper proteins. This research aids in understanding the role of such complexes in biological systems (Merkel et al., 2005).

  • Synthesis of Endocrine-Disrupting Isomers : Research into the synthesis of nonylphenol isomers, which are structurally related to 3-(4-Morpholinylmethyl)phenol, provides insights into the environmental and biological impacts of these substances. Such studies are crucial for understanding their role as endocrine disruptors (Boehme et al., 2010).

  • Carbonic Anhydrase Inhibition and Cytotoxicity : The inhibition of carbonic anhydrase and cytotoxicity of Mannich base derivatives of thymol, which include morpholine compounds, are being explored for their potential in cancer therapy (Gul et al., 2016).

  • Antitumor Agents : Novel 2-phenylquinolin-4-ones, related to 3-(4-Morpholinylmethyl)phenol, have shown significant cytotoxic activity against various tumor cell lines, suggesting their potential as antitumor agents (Chou et al., 2010).

  • Total Phenolic Content Estimation : The Folin–Ciocalteu reagent, involving phenolic compounds, is used for estimating the total phenolic content in plant tissues, reflecting the importance of phenolic compounds in biological and environmental studies (Ainsworth & Gillespie, 2007).

  • O- and N-arylation of Aminophenols : Research on the arylation of aminophenols, which shares a structural similarity with 3-(4-Morpholinylmethyl)phenol, contributes to developing therapeutic agents and drug candidates (Maiti & Buchwald, 2009).

Safety And Hazards

The compound is flammable and reacts violently with water. It causes burns of eyes, skin, and mucous membranes. Containers may explode when heated. Vapors may form explosive mixtures with air .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHXWMIFIZMHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534116
Record name 3-[(Morpholin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Morpholinylmethyl)phenol

CAS RN

87476-73-1
Record name 3-[(Morpholin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15 g. (0.123 mole) of 3-hydroxybenzaldehyde in 150 ml of ethanol is added 26.5 g (0.304 mole) of morpholine. Then 4.7 g (0.124 mole) of sodium borohydride is added portionwise over 1 hour. The solution is stirred for 1 hour and allowed to sit overnight. The solvent is then evaporated via a rotary evaporator and the residue triturated with 200 ml cold water. After acidification with concentrated HCl, the solution is extracted with ethyl acetate. The aqueous layer is basified with ammonium hydroxide and extracted again with 100 ml ethyl acetate. The organic layer is dried over MgSO4, filtered and evaporated. The residue is recrystallized twice from acetonitrile to give 6.3 g of product m.p. 113°-15° C.
Quantity
0.123 mol
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 0.2 mol of 3-hydroxybenzaldehyde in 100 ml of methanol, is added, at about 20° C., a solution of 0.4 mol of morpholine in 40 ml of methanol. To the mixture thus obtained is added portionwise, under stirring at the temperature of 20°-25° C. within about 90 minutes, 0.2 mol of sodium borohydride, then the reaction mixture is stirred 3 hours at room temperature and the solvent is evaporated under reduced pressure to dryness. The residue is taken up with ice and acidified with hydrochloric acid, the acid solution is washed twice with 40 ml of ethyl acetate and concentrated ammonium hydroxide is added thereto up to clearly basic reaction. The mixture is extracted 4 times with 80 ml of ethyl acetate and the solvent is evaporated off. The product thus obtained melts at 113°-116° C. Yield: 67%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Morpholinylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(4-Morpholinylmethyl)phenol
Reactant of Route 3
Reactant of Route 3
3-(4-Morpholinylmethyl)phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Morpholinylmethyl)phenol
Reactant of Route 5
Reactant of Route 5
3-(4-Morpholinylmethyl)phenol
Reactant of Route 6
Reactant of Route 6
3-(4-Morpholinylmethyl)phenol

Citations

For This Compound
2
Citations
AR Katritzky, CM Marson - The Journal of Organic Chemistry, 1987 - ACS Publications
Products are isolated and pathways established for the reactions of cyclohexane-1, 3-diones with Vilsmeier reagents. Similarities between those reactions and the reactions of some 2-…
Number of citations: 28 pubs.acs.org
AR Katritzky, CM Marson, Z Wang - The Journal of Organic …, 1987 - ACS Publications
Scheme II ethylene at 25 C afforded the aromatic dialdehyde 9 (31%) as the sole isolated product. Under similar con-ditions, 4, 4-dimethyl-2-cyclohexen-l-one (10) afforded the novel …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.